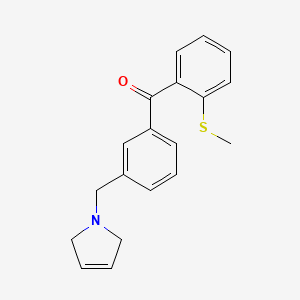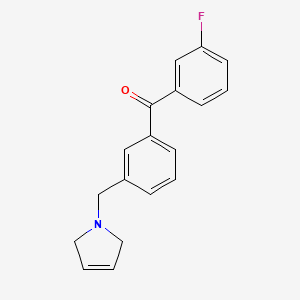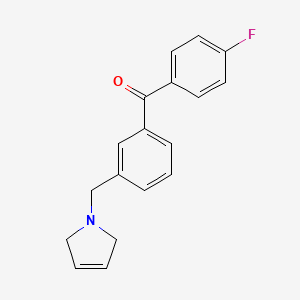
4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Bromo-3’-fluoro-2-pyrrolidinomethyl benzophenone is a synthetic compound that belongs to the class of benzophenone derivatives. It is characterized by the presence of bromine, fluorine, and pyrrolidinomethyl groups attached to a benzophenone core. This compound has a molecular formula of C18H17BrFNO and a molecular weight of 362.2 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-3’-fluoro-2-pyrrolidinomethyl benzophenone typically involves multiple steps, including halogenation and nucleophilic substitution reactions. One common synthetic route starts with the halogenation of benzophenone derivatives to introduce bromine and fluorine atoms.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation and nucleophilic substitution reactions under controlled conditions. These methods ensure high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4’-Bromo-3’-fluoro-2-pyrrolidinomethyl benzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. Typical reaction conditions involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various functionalized derivatives .
Applications De Recherche Scientifique
4’-Bromo-3’-fluoro-2-pyrrolidinomethyl benzophenone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and interactions due to its unique chemical properties.
Industry: The compound is used in material science for the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 4’-Bromo-3’-fluoro-2-pyrrolidinomethyl benzophenone involves its interaction with molecular targets and pathways in biological systems. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets. The pyrrolidinomethyl group may also play a role in modulating the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-fluoro-3’-pyrrolidinomethyl benzophenone
- 2-Bromo-5-fluoropyridine
Uniqueness
4’-Bromo-3’-fluoro-2-pyrrolidinomethyl benzophenone is unique due to its specific combination of bromine, fluorine, and pyrrolidinomethyl groups attached to a benzophenone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in scientific research and industry .
Propriétés
IUPAC Name |
(4-bromo-3-fluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFNO/c19-16-8-7-13(11-17(16)20)18(22)15-6-2-1-5-14(15)12-21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQWNNZFDLFGCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643656 |
Source


|
| Record name | (4-Bromo-3-fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898774-69-1 |
Source


|
| Record name | (4-Bromo-3-fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 7-[3-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1327209.png)











![Ethyl 4-oxo-4-[3-(3-pyrrolinomethyl)phenyl]butyrate](/img/structure/B1327227.png)
